molecular formula C13H17ClN2O3 B1207933 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride CAS No. 96576-25-9

2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B1207933
CAS No.: 96576-25-9
M. Wt: 284.74 g/mol
InChI Key: HEOSMFDIOJRKES-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride is a potent and highly selective alpha 2-adrenergic receptor antagonist. It is primarily used in scientific research to study the effects of alpha 2-adrenergic receptor antagonism. The compound has a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol .

Preparation Methods

The synthesis of 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride involves several steps, starting with the formation of the imidazoline ring. One common method involves the reaction of catechol with 2-chloroacrylonitrile to form 2-cyano-1,4-benzodioxan. This intermediate is then subjected to a Pinner reaction with alcoholic hydrogen chloride to form the iminoether. Finally, treatment with ethylenediamine yields the imidazoline ring, resulting in the formation of this compound .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazoline ring.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study : In a study focused on the synthesis of imidazole derivatives, researchers synthesized various analogs of this compound and evaluated their biological activities against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential use in cancer therapy.

Antimicrobial Activity

Research has indicated that imidazole derivatives possess antimicrobial properties. The specific compound may have applications in developing new antibiotics or antifungal agents.

Case Study : A comparative study was conducted to assess the antimicrobial efficacy of several imidazole derivatives, including 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride. The findings showed promising results against Gram-positive and Gram-negative bacteria.

Neuropharmacology

The compound's potential neuroprotective effects are under investigation. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Case Study : In preclinical trials, the compound was tested for neuroprotective effects in models of Alzheimer's disease. Results indicated that it could reduce amyloid-beta aggregation, a hallmark of the disease.

Data Table: Summary of Applications and Findings

Application AreaFindings SummaryReference Source
Medicinal ChemistrySignificant cytotoxicity against cancer cell lines
Antimicrobial ActivityEffective against various bacterial strains
NeuropharmacologyReduces amyloid-beta aggregation in Alzheimer's models

Mechanism of Action

2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride exerts its effects by selectively binding to and antagonizing alpha 2-adrenergic receptors. This antagonism leads to an increase in the release of norepinephrine and other neurotransmitters, which can enhance sympathetic nervous system activity. The molecular targets include alpha 2-adrenergic receptors, and the pathways involved are primarily related to neurotransmitter release and receptor signaling .

Comparison with Similar Compounds

2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride is similar to other alpha 2-adrenergic receptor antagonists such as Idazoxan, Efaroxan, and Fluparoxan. this compound is unique in its high selectivity and potency for alpha 2-adrenergic receptors without significant binding to imidazoline receptors . This makes it particularly useful in research settings where selective alpha 2-adrenergic receptor antagonism is desired.

Similar Compounds

  • Idazoxan
  • Efaroxan
  • Fluparoxan

This compound’s unique selectivity profile and potent antagonistic effects make it a valuable tool in both research and potential therapeutic applications.

Biological Activity

2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride (CAS No. 96576-25-9) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H17ClN2O3C_{13}H_{17}ClN_2O_3, with a molecular weight of 284.74 g/mol. The compound features a unique heterocyclic structure that contributes to its biological properties.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), which is crucial in DNA repair mechanisms. In a study involving high-throughput virtual screening, several compounds were identified as PARP1 inhibitors with varying potency levels (IC50 values ranging from 0.88 μM to 12 μM) .

Neuroprotective Effects

The compound's imidazole core suggests potential neuroprotective effects. Imidazole derivatives have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. Research exploring the neuroprotective properties of similar compounds indicates that they may enhance cognitive function and provide resilience against oxidative stress .

Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties for compounds within this class. For example, certain imidazole derivatives have demonstrated activity against various bacterial strains, indicating that modifications to the imidazole ring could enhance antibacterial efficacy .

Study on PARP Inhibition

A notable study focused on the synthesis and evaluation of this compound as a PARP inhibitor revealed promising results. The compound was tested alongside other derivatives in vitro and showed significant inhibition of PARP activity at concentrations comparable to established inhibitors .

CompoundIC50 (μM)Mechanism
Compound A0.88PARP Inhibition
Compound B5.8PARP Inhibition
2-(Ethoxy-Dioxin)TBDTBD

Neuroprotective Studies

In another investigation into neuroprotective effects, derivatives of the compound were administered in animal models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal cell death and improve behavioral outcomes in models of Alzheimer’s disease .

Properties

IUPAC Name

2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOSMFDIOJRKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96576-24-8 (Parent)
Record name Ethoxyidazoxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096576259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10914442
Record name 2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96576-25-9
Record name Ethoxyidazoxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096576259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride
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2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride
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2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride
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2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride
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2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride
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2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride

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